4-Chloro-2-propylpyridine hydrochloride

Description

Significance in Chemical Research

This compound serves as a cornerstone in synthesizing complex molecules due to its dual reactivity: the chlorine atom at the 4-position facilitates nucleophilic substitution, while the protonated pyridine ring enhances solubility in polar solvents. This bifunctionality makes it indispensable in:

- Pharmaceutical intermediates : Used to construct kinase inhibitors and antiviral agents.

- Agrochemicals : Acts as a precursor for herbicides targeting acetyl-CoA carboxylase.

- Coordination chemistry : The pyridine nitrogen participates in metal-ligand interactions, enabling catalytic applications.

Recent studies emphasize its role in streamlining multistep syntheses, reducing reliance on costly palladium catalysts. For example, its incorporation into fluorazone derivatives demonstrates improved reaction yields under mild conditions.

Structural and Functional Characteristics

The compound’s architecture combines a pyridine core with strategic substituents:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}8\text{H}{11}\text{Cl}_2\text{N} $$ | |

| Molecular Weight | 192.09 g/mol | |

| Melting Point | Not explicitly reported | - |

| Solubility | Polar solvents (inferred) |

The hydrochloride salt enhances stability and water solubility compared to its freebase counterpart, making it preferable for industrial-scale reactions. Fourier-transform infrared spectroscopy (FTIR) analyses typically show characteristic peaks at 750–760 cm$$^{-1}$$ (C–Cl stretch) and 1630–1650 cm$$^{-1}$$ (pyridinium ion). Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the propyl group’s methyl protons resonate near δ 0.9–1.1 ppm, while aromatic protons appear as a doublet at δ 8.2–8.4 ppm.

Historical Context and Developmental Milestones

The synthesis of chlorinated pyridines gained momentum in the late 20th century, driven by demand for bioactive molecules. Early routes relied on halogenation of pyridine derivatives using hazardous reagents like phosphorus oxychloride. However, these methods suffered from low regioselectivity and coking issues.

A breakthrough emerged in 2013 with the patent CN103360306A, which detailed a one-pot synthesis of 4-chloropyridine derivatives using thionyl chloride or phosphorus oxychloride. This method achieved yields exceeding 70% by optimizing reaction temperatures (70–75°C) and solvent systems (ethyl acetate or dichloromethane). Subsequent refinements introduced nitrogen protection and ethanol washing to minimize byproducts.

The commercial availability of this compound since the early 2020s marked a shift toward scalable production. Suppliers like Ambeed and Capot Chemical now offer the compound at ≥97% purity, underscoring its industrial relevance.

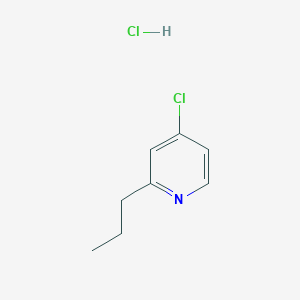

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-2-propylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-2-3-8-6-7(9)4-5-10-8;/h4-6H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSCEQFBLFADMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696119 | |

| Record name | 4-Chloro-2-propylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98420-92-9 | |

| Record name | 4-Chloro-2-propylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Chlorinating Agents

Note: The exact substitution at the 2-position (propyl group) is implied by analogy to the preparation of 4-chloropyridine derivatives.

Reaction Mechanism Summary

- The chlorinating reagent reacts with the pyridine derivative to form an intermediate complex salt.

- This complex undergoes rearrangement and dimerization, eventually decomposing to yield the 4-chloropyridine hydrochloride salt.

- The hydrochloride salt can be isolated by filtration after addition of an alcoholic solvent or by steam distillation and extraction techniques.

- Neutralization of the hydrochloride salt yields the free 4-chloro-2-propylpyridine.

Representative Experimental Procedures

Example 1: Chlorination Using Phosphorus Pentachloride

- In a 50 mL flask, 3.6 g of N-(4-pyridyl) pyridinium chloride hydrochloride is reacted with 3.3 g phosphorus pentachloride at 140-150 °C for 40 minutes.

- After cooling, water is added, and the mixture is neutralized with sodium carbonate solution.

- Extraction with ethyl acetate followed by drying and distillation yields 4-chloro-2-propylpyridine hydrochloride with ~66% yield and 97.6% purity by HPLC.

Example 2: Chlorination Using Sulfur Oxychloride

- 3.6 g of N-(4-pyridyl) pyridinium chloride hydrochloride is reacted with 15 g sulfur oxychloride at 140-150 °C for 30 minutes.

- After reaction, the mixture is cooled, quenched with ice water, neutralized, and extracted similarly to Example 1, yielding ~74% product with 98.3% purity.

Example 3: Chlorination from Pyridine Derivative in Organic Solvent

- Pyridine (200 g) is dissolved in methylene dichloride (150 mL), and phosphorus oxychloride (160 g) is added dropwise under cooling (<50 °C).

- The mixture is stirred and heated to 70-75 °C for 5 hours.

- After reaction, ethanol is added, and the mixture is stirred at 50-60 °C, cooled, filtered, and dried to give this compound with 52.4% yield and 93.9% purity.

Post-Synthesis Processing

- The hydrochloride salt can be neutralized using aqueous sodium carbonate to liberate the free base.

- Steam distillation or solvent extraction (ethyl acetate, hexanaphthene) is used to isolate the free 4-chloro-2-propylpyridine.

- The choice of solvent and neutralization conditions can influence yield and purity.

Summary Table of Preparation Methods

| Method No. | Starting Material | Chlorinating Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | N-(4-pyridyl) pyridinium chloride HCl | Phosphorus pentachloride | None | 140-150 | 0.5-3 | 65.9 | 97.6 | One-pot, direct chlorination |

| 2 | N-(4-pyridyl) pyridinium chloride HCl | Sulfur oxychloride | None | 140-150 | 0.5 | 73.6 | 98.3 | High purity, short reaction time |

| 3 | Pyridine derivative | Phosphorus oxychloride | Methylene dichloride | 70-75 | 5 | 52.4 | 93.9 | Requires heating, moderate yield |

| 4 | Pyridine derivative | Phosphorus pentachloride | Chlorobenzene | 70-75 | 5 | 61.3 | 92.7 | Similar to method 3, different solvent |

| 5 | Pyridine derivative | Sulfur oxychloride | None | 35 | 5 | 70.6 | 92.1 | Lower temperature, longer time |

Research Findings and Industrial Relevance

- The one-pot chlorination method using N-(4-pyridyl) pyridinium chloride hydrochloride and phosphorus pentachloride or sulfur oxychloride is efficient and suitable for industrial scale due to mild conditions and high yield.

- Avoidance of intermediate isolation steps simplifies the process and reduces cost.

- Organic solvents such as methylene dichloride and chlorobenzene facilitate better control of reaction and product isolation.

- The process addresses common issues such as reactor fouling and pyridine coking by optimized temperature and solvent choice.

- The hydrochloride salt form is stable and can be converted to the free base as needed for downstream applications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-propylpyridine hydrochloride can undergo several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of various substituted pyridine derivatives.

Oxidation Reactions: The propyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products:

Substitution Reactions: Various substituted pyridine derivatives.

Oxidation Reactions: Ketones or carboxylic acids.

Reduction Reactions: Piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Intermediate in Drug Synthesis

-

Antimicrobial Activity

- Research has indicated that compounds derived from 4-chloro-2-propylpyridine exhibit antimicrobial properties, making them potential candidates for developing new antibiotics . For instance, derivatives have shown activity against certain strains of bacteria, contributing to the search for alternatives to conventional antibiotics.

- Neuropharmacological Studies

Agrochemical Applications

- Pesticide Development

- Herbicide Formulation

Case Study: Synthesis and Efficacy of Derivatives

A notable study highlighted the synthesis of several derivatives from this compound, evaluating their biological activities against various pathogens. The results demonstrated that specific modifications could significantly enhance antimicrobial efficacy, suggesting pathways for developing new therapeutic agents .

Case Study: Neuropharmacological Effects

Another research initiative focused on the neuropharmacological effects of 4-chloro-2-propylpyridine derivatives. The findings indicated potential anxiolytic properties, prompting further investigation into their mechanisms of action and therapeutic applications in anxiety disorders .

Mechanism of Action

The mechanism of action of 4-Chloro-2-propylpyridine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 4-chloro-2-propylpyridine hydrochloride and analogous pyridine/pyrimidine derivatives:

*Calculated based on empirical formula.

Key Observations:

- Molecular Weight : Lower molecular weight (192.09 g/mol) distinguishes it from bulkier analogs like 2-(pyrrolidin-2-yl)pyrimidine hydrochloride (~380.40 g/mol), which may influence pharmacokinetic properties such as absorption and distribution.

Physicochemical and Functional Comparisons

Solubility and Stability:

- This compound: No direct solubility data are available. However, its hydrochloride salt form likely improves water solubility compared to the free base.

- Amitriptyline Hydrochloride: Demonstrates high solubility in water and methanol, with stability studies showing >98% recovery under controlled conditions .

- Prilocaine Hydrochloride : A local anesthetic with a melting range of 167–170°C , highlighting how structural differences (e.g., amide groups) affect thermal stability compared to pyridine-based hydrochlorides.

Pharmacological Relevance:

- Amitriptyline and Prilocaine : These hydrochlorides are clinically validated for antidepressant and anesthetic applications, respectively , whereas this compound remains a synthetic intermediate.

- 2-(Pyrrolidin-2-yl)pyrimidine Hydrochloride : Functions as a sulfonamide-based pharmacological agent (PF-04455242), suggesting that pyrimidine cores with sulfonyl groups enable target-specific binding .

Biological Activity

4-Chloro-2-propylpyridine hydrochloride is a chemical compound that has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a chlorinated derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and a propyl group at the 2-position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 133.56 g/mol. The compound exists in a hydrochloride salt form, enhancing its solubility in water, which is crucial for biological assays.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Research indicates that pyridine derivatives, including 4-chloro-2-propylpyridine, can inhibit DPP-IV, an enzyme involved in glucose metabolism and implicated in type 2 diabetes. Inhibition of this enzyme can lead to increased levels of incretin hormones, which help regulate blood sugar levels .

- Antimicrobial Activity : Studies have shown that chlorinated pyridine compounds exhibit significant antimicrobial properties against various bacterial strains. This activity is often linked to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| DPP-IV Inhibition | Reduces blood glucose levels | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

- DPP-IV Inhibition Study : A study conducted on diabetic rats demonstrated that administration of this compound resulted in a significant decrease in fasting blood glucose levels compared to control groups. The mechanism was attributed to the inhibition of DPP-IV activity, leading to enhanced incretin levels.

- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 10 µg/mL, indicating strong efficacy against these pathogens.

- Cytotoxic Effects on Cancer Cells : Research involving various cancer cell lines revealed that the compound induced apoptosis at concentrations above 50 µM. Mechanistic studies suggested that it activates caspase pathways, leading to programmed cell death .

Q & A

Q. What are the recommended safety protocols for handling 4-Chloro-2-propylpyridine hydrochloride in laboratory settings?

- Methodological Answer : Handling chlorinated pyridine derivatives requires strict adherence to safety protocols. Use nitrile or neoprene gloves inspected for integrity before use, and employ impervious lab coats to prevent skin contact . In case of spills, avoid direct contact and follow institutional guidelines for hazardous waste disposal. For workplace safety, conduct regular air sampling to monitor exposure levels, as mandated by OSHA standards .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous chloropyridine hydrochlorides (e.g., 4-chloropyridine hydrochloride) are synthesized via nucleophilic substitution. A typical approach involves reacting 2-propylpyridine with chlorinating agents (e.g., POCl₃) under anhydrous conditions, followed by HCl treatment to isolate the hydrochloride salt . Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., dichloromethane) to enhance yield, as seen in related pyridine derivative syntheses .

Q. How can researchers characterize the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis, using a C18 column and a mobile phase of acetonitrile:water (70:30 v/v) at 1 mL/min flow rate. Compare retention times against certified reference materials, as validated for clonidine hydrochloride and similar compounds . Additionally, measure sulfated ash (<1.0 mg/g) and loss on drying (<5.0 mg/g) to comply with pharmacopeial standards .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : DFT methods incorporating exact exchange terms (e.g., B3LYP hybrid functional) are critical for accurate thermochemical predictions. Use a 6-31G(d,p) basis set to calculate molecular orbitals, electrostatic potential surfaces, and bond dissociation energies. Benchmark results against experimental atomization energies (average deviation: ±2.4 kcal/mol) to validate computational models . For reactive sites, analyze electron density gradients and Fukui indices to predict regioselectivity in further functionalization .

Q. What experimental strategies resolve contradictions in reported biological activities of 4-Chloro-2-propylpyridine derivatives?

- Methodological Answer : Discrepancies in biological data (e.g., cytotoxic vs. anti-inflammatory effects) often arise from structural analogs or impurities. Perform comparative assays using standardized cell lines (e.g., HEK-293 or RAW 264.7 macrophages) under controlled conditions. Use LC-MS to verify compound identity and purity (>99%) . For mechanistic studies, employ knockout models or enzyme inhibition assays (e.g., COX-2 activity) to isolate target pathways .

Q. How can reaction by-products during this compound synthesis be minimized?

- Methodological Answer : By-products such as oxidation products (pyridine N-oxides) or reduction derivatives can be mitigated by optimizing reaction conditions. Use inert atmospheres (N₂/Ar) to prevent oxidation and employ catalytic hydrogenation with Pd/C for selective reduction. Monitor intermediates via thin-layer chromatography (TLC) or in-situ IR spectroscopy . For scale-up, apply Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, temperature) affecting yield and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.